3-(Azetidin-3-yl)-1-methoxybutan-2-one
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Overview
Description
3-(Azetidin-3-yl)-1-methoxybutan-2-one is a heterocyclic organic compound that features an azetidine ring, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-1-methoxybutan-2-one typically involves the formation of the azetidine ring through a [2 + 2] cycloaddition reaction. One common method is the aza Paternò–Büchi reaction, which involves the photochemical cycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where an azetidine derivative is formed by reacting an α,β-unsaturated ester with a nitrogen nucleophile .
Industrial Production Methods
Industrial production of azetidine derivatives often employs green and cost-effective methods. For example, the synthesis of quaternary heterocyclic intermediates for pharmaceuticals like baricitinib involves the use of commercially available starting materials and green oxidation reactions in microchannel reactors .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)-1-methoxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing rings.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, hydrogen peroxide for oxidation, and sodium hydroxide for nucleophilic substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, aza-Michael addition can yield functionalized azetidine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-(Azetidin-3-yl)-1-methoxybutan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)-1-methoxybutan-2-one involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can act as a pharmacophore, interacting with enzymes and receptors to exert its effects. For example, azetidine derivatives have been shown to inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A natural product found in certain plants with biological activities.
Azetidine-3-carboxylic acid:
Oxetane derivatives: Compounds with a similar four-membered ring structure but containing an oxygen atom instead of nitrogen.
Uniqueness
3-(Azetidin-3-yl)-1-methoxybutan-2-one is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1-methoxybutan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(7-3-9-4-7)8(10)5-11-2/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
DCZFTBFSHYERQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNC1)C(=O)COC |
Origin of Product |
United States |
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